3-(2-((Dimethylamino)methyl)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
3-[2-[(dimethylamino)methyl]imidazol-1-yl]-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4/c1-19(2)8-12-18-3-4-20(12)11-6-9(13(14,15)16)5-10(17)7-11/h3-7H,8,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDLYVOGSGNHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC=CN1C2=CC(=CC(=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501138796 | |
| Record name | 1-[3-Amino-5-(trifluoromethyl)phenyl]-N,N-dimethyl-1H-imidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943320-51-2 | |
| Record name | 1-[3-Amino-5-(trifluoromethyl)phenyl]-N,N-dimethyl-1H-imidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943320-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Amino-5-(trifluoromethyl)phenyl]-N,N-dimethyl-1H-imidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that this compound is often used in the synthesis of various benzimidazole products. Benzimidazoles are known to have a wide range of biological activities and are used in medicinal chemistry as antifungal, antiparasitic, and anticancer agents.
Mode of Action
The compound interacts with its targets through a copper-mediated three-component reaction involving o-iodoanilines, anilines, and ethyl trifluoropyruvate. This transformation proceeds via condensation of o-iodoaniline with ethyl trifluoropyruvate, followed by an intermolecular Ullmann-type cross-coupling reaction with aniline and intramolecular amination.
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of 2-trifluoromethyl benzimidazoles. The reaction proceeds via a cascade process involving the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate.
Result of Action
The result of the compound’s action is the production of various 2-trifluoromethyl benzimidazole products in moderate to good yields. These products have potential applications in medicinal chemistry due to the biological activities of benzimidazoles.
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent can alter the reactivity and selectivity of the compound. HFIP establishes a hydrogen bonding network with aniline and trifluoromethyl reagent, which is responsible for the altered reactivity and exquisite selectivity.
Biological Activity
The compound 3-(2-((Dimethylamino)methyl)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , also known by its chemical identifier CID 24826712, is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a trifluoromethyl group and an imidazole moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is with a molecular weight of approximately 309.28 g/mol.
Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the dimethylamino group suggests potential for receptor binding, while the imidazole ring may facilitate interactions with metal ions or other biomolecules.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related imidazole derivatives, suggesting that compounds with similar structures exhibit significant activity against multi-drug resistant bacteria such as Staphylococcus aureus and various strains of Mycobacterium species. For instance, derivatives showed minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against Mycobacterium abscessus .
Anticancer Activity
Preliminary investigations into the anticancer potential of imidazole-containing compounds have revealed promising results. Compounds similar to the target molecule demonstrated selective cytotoxicity against cancer cell lines, indicating potential use as chemotherapeutic agents. For example, certain derivatives exhibited IC50 values in the low micromolar range against various tumor cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazole derivatives have been documented, with some compounds showing significant inhibition of pro-inflammatory cytokines. For instance, studies on related compounds demonstrated inhibition percentages comparable to established anti-inflammatory drugs .
Case Study 1: Antimicrobial Screening
A study screened various imidazole derivatives, including those structurally similar to our compound, against clinical strains of Mycobacterium tuberculosis. Results indicated that some derivatives had MICs as low as 0.5 μg/mL against drug-resistant strains .
Case Study 2: Anticancer Evaluation
In another study focusing on cancer cell lines, a derivative of the compound was tested for cytotoxic effects. The results showed a significant reduction in cell viability at concentrations below 10 μM, suggesting strong anticancer activity .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- Structure: Differs in the substitution pattern on the imidazole ring (4-methyl vs. 2-(dimethylaminomethyl)).
- Synthesis : Synthesized via fluorination of 3,5-dinitro-1-trifluoromethylbenzene, followed by substitution with 4-methylimidazole and reduction (50% overall yield) .
- Role : Key intermediate for nilotinib; impurities in nilotinib are structurally related .
3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- Structure: Features a methyl group at the 2-position of the imidazole instead of dimethylaminomethyl.
- Applications: Used in pharmaceutical research; marketed by suppliers like American Elements and Shanghai Chaolan Technology .
- Comparison: The absence of the dimethylamino group may reduce solubility and electronic effects, impacting pharmacokinetics.
MITPIM (Schiff Base Derivative)
- Structure: Derived from 1-[3-Amino-5-(trifluoromethyl)phenyl]-4-methylimidazole, incorporating a phenolic imine group .
- The phenolic group introduces additional hydrogen-bonding capacity, differing from the dimethylaminomethyl substituent.
Physicochemical Properties
| Property | Target Compound | 3-(4-Methyl-1H-imidazol-1-yl)-5-(CF₃)aniline | 3-(2-Methyl-1H-imidazol-1-yl)-5-(CF₃)aniline |
|---|---|---|---|
| Solubility | Enhanced by dimethylaminomethyl group | Moderate (lipophilic CF₃ dominates) | Low (methyl reduces polarity) |
| Melting Point | Not reported | >200°C (decomposes) | Not reported |
| Spectroscopic Features | Distinct ¹H NMR shifts for -CH₂N(CH₃)₂ | Characteristic imidazole C-H stretches (IR) | Similar IR/NMR to methyl-substituted analogues |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(2-((Dimethylamino)methyl)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 3-amino-5-(trifluoromethyl)aniline can react with imidazole derivatives under basic conditions (e.g., potassium carbonate in DMF) to form the target compound . Optimization involves adjusting solvent polarity, temperature (e.g., reflux in acetic acid), and catalyst choice. Characterization via NMR (¹H/¹³C) and IR spectroscopy ensures structural fidelity, while X-ray crystallography (as in ) confirms stereochemistry .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions, particularly the dimethylamino-methyl and trifluoromethyl groups. Aromatic protons in the imidazole and aniline rings show distinct splitting patterns .
- IR Spectroscopy : Stretching frequencies for C-F (1100–1200 cm⁻¹) and N-H (3300–3500 cm⁻¹) bonds validate functional groups .
- HPLC/MS : Used to assess purity and detect byproducts, especially in medicinal chemistry applications .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking or DFT) predict the biological activity of derivatives targeting kinases or other enzymes?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina can simulate binding interactions between the compound’s imidazole and trifluoromethyl groups with kinase active sites (e.g., BCR-ABL in nilotinib analogs). The dimethylamino group may enhance solubility and binding affinity .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
- Example : highlights a derivative (MITPIM) with a phenolic group that showed enhanced binding to cancer targets via π-π stacking and hydrogen bonding .
Q. What strategies resolve contradictory data in reported biological activities, such as varying IC₅₀ values across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) from databases like PubMed or Scopus. For instance, discrepancies in anticancer activity may arise from differences in cell permeability or metabolic stability .
- Dose-Response Validation : Reproduce studies using standardized protocols (e.g., MTT assays) with controls for pH, serum proteins, and solvent effects .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic profiles?
- Methodological Answer :
- Modular Synthesis : Replace the trifluoromethyl group with bioisosteres (e.g., cyano or sulfonyl) to alter lipophilicity. The dimethylamino-methyl group can be substituted with pyrrolidine to enhance blood-brain barrier penetration .
- In Silico ADMET : Tools like SwissADME predict absorption and toxicity. For example, adding hydrophilic groups (e.g., hydroxyl) may reduce hepatic clearance .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in the compound’s reported solubility and stability across solvents?
- Methodological Answer :
- Solubility Screening : Use a tiered approach: start with DMSO for stock solutions, then test in PBS or cell culture media. Dynamic light scattering (DLS) can detect aggregation .
- Stability Studies : Employ LC-MS to monitor degradation products under varying pH and temperature. For instance, the imidazole ring may hydrolyze in acidic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
